Cas no 110101-22-9 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-)

D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- structure
110101-22-9 structure
Product Name:D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
Numero CAS:110101-22-9
MF:C22H38N2O16
MW:586.5409283638
CID:166230
PubChem ID:3082546
Update Time:2025-04-19

D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • desialylated human Cad antigenic determinant
    • D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1&reg
    • N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamid
    • 2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-(acetylamino)-2-deoxy-D-galactose
    • 3)-2-(acetylamino)-2-deoxy
    • 3)-2-(acetylamino)-2-deoxy-
    • 4)-O-b-D-galactopyranosyl-(1&reg
    • D-Galactose, O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-3)-2-(acetylamino)-2-deoxy-
    • DS-Cad
    • O-(2-Acetamido-2-deoxygalactopyranosyl)(1-4)-O-galactopyranosyl(1-3)-2-acetamido-2-deoxygalactopyranose
    • DTXSID80149143
    • 110101-22-9
    • N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
    • Inchi: 1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
    • Chiave InChI: ASGUPKXCDOJNJC-IHQAUTJNSA-N
    • Sorrisi: O([C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(C)=O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)NC(C)=O

Proprietà calcolate

  • Massa esatta: 586.222
  • Massa monoisotopica: 586.222
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 13
  • Complessità: 837
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 14
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -6.6
  • Superficie polare topologica: 294Ų

Proprietà sperimentali

  • Densità: 1.6
  • Punto di ebollizione: 1091.6°C at 760 mmHg
  • Punto di infiammabilità: 614°C
  • Indice di rifrazione: 1.617

D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Letteratura correlata

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen